6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound with the molecular formula and a molecular weight of approximately 395.49 g/mol. This compound is characterized by its unique structure, which incorporates a thiazolidinone ring, a dimethoxyphenyl group, and various functional groups that contribute to its potential biological activities. It is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology .
This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities, including antibacterial and anticancer properties. The specific structure of this compound allows it to interact with various biological targets, making it a subject of interest in drug development.
The synthesis of 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide typically involves several key steps:
The molecular structure of 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide can be represented using various chemical notation systems:
InChI=1S/C18H21NO5S2/c1-23-13-8-7-12(10-14(13)24-2)11-15-17(22)19(18(25)26-15)9-5-3-4-6-16(20)21/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,21)/b15-11
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC
These representations provide insight into the compound's connectivity and stereochemistry .
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions:
The mechanism of action for 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide involves its interaction with specific biological targets. It is believed to inhibit certain enzymes or proteins that play critical roles in cellular processes such as cell proliferation and apoptosis. For instance:
The physical properties of 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on specific functional groups present .
6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-y]hexanamide has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: